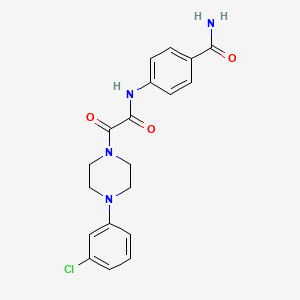
4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Affinity
The study of benzamide derivatives, closely related to the chemical structure , has revealed their potent and selective affinity towards dopamine receptors, specifically the D(3) receptor. This highlights their potential application in the development of drugs targeting neurological disorders such as Parkinson's disease and schizophrenia. Modifications to the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives with moderate to high D(3) receptor affinity, indicating their value as candidates for further neurological research and drug development (Leopoldo et al., 2002).
Antimicrobial and Antitumor Agents
Compounds bearing structural similarities to 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have shown good or moderate activities against various microorganisms, underscoring their potential as leads in the development of new antimicrobial agents (Bektaş et al., 2007). Additionally, benzodifuranyl derivatives derived from visnaginone and khellinone exhibited anti-inflammatory and analgesic activities, indicating their use in creating treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).
Neurological and Psychological Research
The exploration of benzamides and piperazine derivatives extends into neurological and psychological research, with studies showing their potential as antipsychotic and neuroleptic agents. This is particularly relevant for substances that exhibit potent in vitro and in vivo activities indicative of atypical antipsychotic activity, offering a basis for the development of novel treatments for psychiatric disorders (Norman et al., 1996).
Drug Development and Synthesis
The chemical framework of this compound serves as a scaffold for the development of diverse pharmacologically active agents. Research has focused on the synthesis of novel compounds with potential as antimicrobial, antitumor, and CNS agents, utilizing structural modifications to enhance their activity and selectivity. This includes the design and synthesis of derivatives with improved water solubility and oral absorption, making them suitable candidates for clinical development (Shibuya et al., 2018).
Wirkmechanismus
Target of Action
The compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a derivative of piperazine . Piperazine derivatives are known to interact with a variety of targets, including receptors such as the 5-hydroxytryptamine receptor 2A . This receptor plays a crucial role in the regulation of mood and cognition.
Mode of Action
For instance, they can act as agonists, enhancing the activity of the receptor, or as antagonists, inhibiting the receptor’s function .
Biochemical Pathways
For instance, the activation or inhibition of the 5-hydroxytryptamine receptor 2A can affect the serotonin signaling pathway, which plays a key role in mood regulation .
Pharmacokinetics
Piperazine derivatives are generally known to have good pharmacokinetic properties, which can be modulated to improve the drug’s bioavailability .
Result of Action
Based on its potential interaction with the 5-hydroxytryptamine receptor 2a, it could potentially influence mood and cognition .
Eigenschaften
IUPAC Name |
4-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-2-1-3-16(12-14)23-8-10-24(11-9-23)19(27)18(26)22-15-6-4-13(5-7-15)17(21)25/h1-7,12H,8-11H2,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSHSSYMDYCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
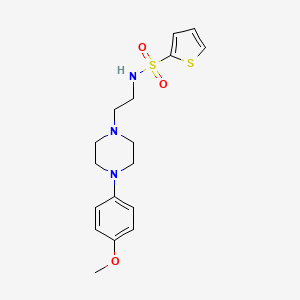
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
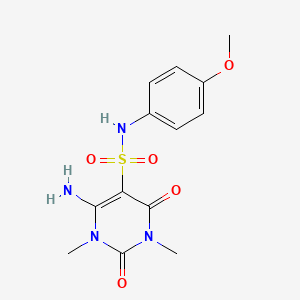
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)
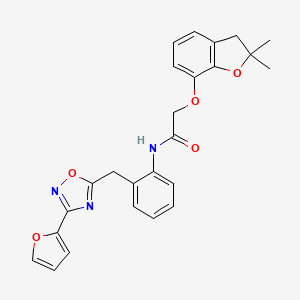
![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)

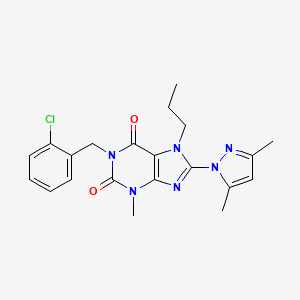
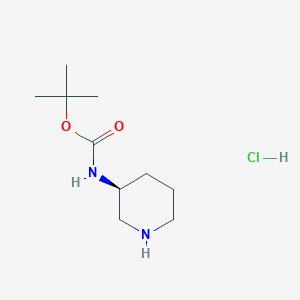
![N-isobutyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2837588.png)
![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)
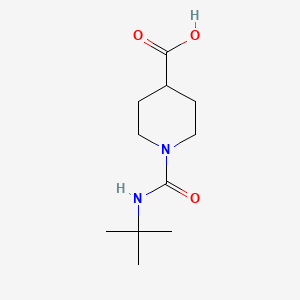
![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)
